Bemcentinib is an orally available and selective inhibitor of the AXL receptor tyrosine kinase (UFO), with potential antineoplastic activity. Upon administration, bemcentinib targets and binds to the intracellular catalytic kinase domain of AXL and prevents its activity. This blocks AXL-mediated signal transduction pathways and inhibits the epithelial-mesenchymal transition (EMT), which, in turn, inhibits tumor cell proliferation and migration. In addition, bemcentinib enhances chemo-sensitivity. AXL, a member of the TAM (TYRO3, AXL and MER) family of receptor tyrosine kinases overexpressed by many tumor cell types, plays a key role in tumor cell proliferation, survival, invasion and metastasis; its expression is associated with drug resistance and poor prognosis.
Bemcentinib
CAS No.: 1037624-75-1
Cat. No.: VC0548352
Molecular Formula: C30H34N8
Molecular Weight: 506.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 1037624-75-1 |
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Molecular Formula | C30H34N8 |
Molecular Weight | 506.6 g/mol |
IUPAC Name | 1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine |
Standard InChI | InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1 |
Standard InChI Key | KXMZDGSRSGHMMK-VWLOTQADSA-N |
Isomeric SMILES | C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 |
SMILES | C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 |
Canonical SMILES | C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 |
Appearance | Solid powder |
Chemical Properties and Structure
Bemcentinib, also known by its alternative designations BGB324 and R428, is an orally available small molecule with selective inhibitory action against AXL receptor tyrosine kinase. The compound has the following properties:
Property | Value |
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Molecular Formula | C₃₀H₃₄N₈ |
Molecular Weight | 506.658 g/mol |
CAS Number | 1037624-75-1 |
Common Synonyms | BGB324, R428 |
Development Company | BerGenBio (licensed from Rigel Pharmaceuticals) |
The chemical structure of bemcentinib is characterized by its complex heterocyclic arrangement featuring triazole and pyridazine moieties. The IUPAC name is 1-(6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-c)pyridazin-3-yl)-N3-(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo(7)annulen-2-yl)-1H-1,2,4-triazole-3,5-diamine .
Mechanism of Action
Primary Target
Bemcentinib functions as a highly specific inhibitor of AXL receptor tyrosine kinase. The compound targets and binds to the intracellular catalytic kinase domain of AXL and prevents its phosphorylation and subsequent activation of downstream signaling pathways .
Functional Significance
AXL receptor tyrosine kinase plays a critical role in multiple cancer-promoting processes:
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It drives epithelial-mesenchymal transition (EMT), which promotes tumor cell invasion and metastasis
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It contributes to immune escape mechanisms by tumor cells
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It facilitates treatment resistance to various therapeutic modalities including chemotherapy, immunotherapy, and targeted therapies
Downstream Effects
By inhibiting AXL activity, bemcentinib:
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Blocks epithelial-mesenchymal transition, reducing tumor cell migration and invasion
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Enhances chemo-sensitivity in resistant tumor cells
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Increases immunotherapy efficacy by counteracting immune suppression mechanisms
Research has demonstrated that bemcentinib's selective inhibition of AXL signaling can reverse resistance mechanisms, particularly those mediated by the tumor microenvironment. For example, in acute myeloid leukemia (AML), bemcentinib has been shown to overcome stroma-mediated resistance to pioglitazone by reducing AXL phosphorylation to baseline levels .
Clinical Development
Development History
Bemcentinib was originally developed by Rigel Pharmaceuticals and subsequently licensed to BerGenBio for clinical advancement. The compound has progressed through various phases of clinical development, with multiple Phase II trials currently ongoing .
Clinical Trials in Oncology
Bemcentinib has been evaluated across multiple cancer types:
The compound has also been investigated in triple-negative breast cancer (TNBC), myelodysplastic syndrome (MDS), and metastatic pancreatic cancer .
Non-Oncology Applications
In April 2020, bemcentinib was selected as the first candidate for the UK Government's ACCORD (Accelerating COVID-19 Research & Development) program for Phase II clinical trial in patients with COVID-19, potentially reflecting the compound's broader therapeutic utility beyond cancer treatment .
Therapeutic Applications in Oncology
Acute Myeloid Leukemia
Bemcentinib has shown particular promise in acute myeloid leukemia, where AXL overexpression is associated with poor prognosis and treatment resistance. In a Phase 1/2b trial (NCT02488408), bemcentinib was evaluated both as monotherapy and in combination with low-dose cytarabine in relapsed/refractory (R/R) AML patients who were unsuitable for intensive chemotherapy .
The trial included 32 R/R AML patients, 2 treatment-naïve AML patients, and 2 myelodysplasia patients in the monotherapy arm. The combination arm comprised 30 R/R and 6 treatment-naïve AML patients. Results demonstrated that:
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Bemcentinib monotherapy was well-tolerated
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A loading/maintenance dose of 400/200 mg was selected for combination treatment
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The most common grade 3/4 treatment-related adverse events were cytopenia, febrile neutropenia, and asymptomatic QTcF prolongation
Non-Small Cell Lung Cancer
In NSCLC, bemcentinib has been evaluated in combination with the PD-1 inhibitor pembrolizumab in a Phase II study of immunotherapy-naïve patients with advanced disease. The combination demonstrated encouraging activity with:
Notably, current research is expanding to evaluate bemcentinib in combination with platinum, pemetrexed, and pembrolizumab as first-line treatment for non-oncogene addicted NSCLC. This approach is particularly targeting NSCLC with STK11/LKB1 mutations, which are typically associated with poor response to checkpoint inhibitors and are characterized by an immune-suppressed phenotype highly associated with AXL signaling .
Melanoma
Safety data showed that:
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Any-grade adverse effects occurred in 98% of patients treated with bemcentinib-based combinations (n = 64) versus 100% of those given standard-of-care alone (n = 27)
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Grade 3 or higher adverse effects were reported in 35% and 22%, respectively
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24% of grade 3 or higher adverse effects were deemed possibly related to bemcentinib
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The most common bemcentinib-related adverse events were rash, diarrhea, fatigue, and increased transaminases
Resistance Mechanisms and Combination Strategies
Microenvironment-Mediated Resistance
Recent research has identified important mechanisms by which the tumor microenvironment can mediate resistance to therapies, and how bemcentinib may overcome these resistance mechanisms. In acute myeloid leukemia, for example, studies have demonstrated that:
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Co-culture of AML cells with stromal cells counteracts the anti-proliferative effect of pioglitazone
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Pioglitazone treatment upregulates AXL receptor in AML cells at both mRNA and protein levels
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The AXL ligand Gas6, secreted by stromal cells, can phosphorylate AXL and activate its signaling pathway
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Co-incubation with bemcentinib restored the anti-leukemic activity of pioglitazone by reducing AXL phosphorylation
This research demonstrates bemcentinib's potential in overcoming microenvironment-mediated resistance mechanisms and suggests rational combination strategies for enhancing therapeutic efficacy.
Rational Combination Approaches
Based on the understanding of AXL's role in treatment resistance, several rational combination approaches are being explored:
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With immunotherapy: Enhancing response to PD-1/PD-L1 inhibitors by overcoming immune evasion mechanisms
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With chemotherapy: Preventing chemoresistance through inhibition of AXL-mediated survival signaling
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With targeted therapies: Delaying or preventing the development of resistance to kinase inhibitors and other targeted agents
Adverse Event | Frequency | Severity | Reversibility |
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Increased transaminases | Common | Variable (including Grade 3/4) | Reversible in most cases |
Rash | Common | Mostly mild to moderate | Manageable |
Diarrhea | Common | Mostly mild to moderate | Manageable |
Fatigue | Common | Mostly mild to moderate | Manageable |
Cytopenia | Less common | Can be severe (Grade 3/4) | Manageable |
Febrile neutropenia | Less common | Can be severe (Grade 3/4) | Manageable |
QTcF prolongation | Less common | Can be Grade 3/4 (asymptomatic) | Monitored |
No treatment-related grade 5 (fatal) events have been reported in clinical trials to date .
Management of Adverse Events
Management strategies for bemcentinib-related adverse events typically include:
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Dose modifications or temporary interruptions for significant toxicities
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Supportive care measures for symptom management
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Regular monitoring of liver function tests and complete blood counts
Future Directions and Ongoing Research
Novel Combinations
Several novel combination approaches are under investigation:
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Bemcentinib with first-line chemo-immunotherapy (platinum, pemetrexed, and pembrolizumab) in NSCLC, with particular interest in STK11/LKB1-mutated tumors
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Combinations targeting brain metastases in NSCLC, which occur in approximately 30-50% of patients and confer poor prognosis
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Combinations with novel targeted therapies and immunotherapeutic approaches based on emerging understanding of AXL signaling pathways
Expansion into New Indications
Beyond the currently investigated indications, bemcentinib's mechanism of action suggests potential utility in additional tumor types characterized by AXL overexpression or activation, as well as in conditions where AXL signaling contributes to disease pathogenesis.
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